NBTGR vs. Dilazep: Subtype Discrimination in Ehrlich Ascites Tumor Cells
NBTGR discriminates between transporter subtypes with an IC50 of 0.53 nM for the sensitive mechanism and 71 µM for the resistant mechanism in Ehrlich ascites tumor cells, a >130,000-fold difference [1]. In the same assay, dilazep exhibits a less pronounced discrimination with IC50 values of 1.4 nM and 1.8 µM, respectively, representing a ~1,300-fold difference. This demonstrates NBTGR's superior capacity to resolve transporter subtypes compared to dilazep [1].
| Evidence Dimension | Inhibition of [3H]uridine influx in Ehrlich ascites tumor cells |
|---|---|
| Target Compound Data | IC50: 0.53 nM (sensitive); 71 µM (resistant) |
| Comparator Or Baseline | Dilazep: IC50 1.4 nM (sensitive); 1.8 µM (resistant) |
| Quantified Difference | NBTGR shows >130,000-fold discrimination between subtypes; dilazep shows ~1,300-fold discrimination |
| Conditions | Zero-trans influx of 100 µM [3H]uridine in ATP-depleted Ehrlich ascites tumor cells |
Why This Matters
For researchers requiring precise pharmacological dissection of ENT subtypes, NBTGR provides superior resolution between sensitive and resistant transport mechanisms compared to dilazep.
- [1] Hammond, J. R. (1991). Comparative pharmacology of the nitrobenzylthioguanosine-sensitive and -resistant nucleoside transport mechanisms of Ehrlich ascites tumor cells. Journal of Pharmacology and Experimental Therapeutics, 259(2), 799-807. View Source
